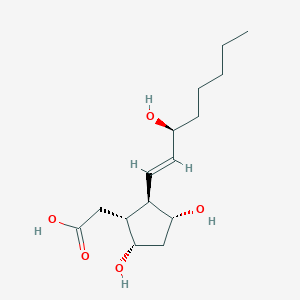

2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)acetic acid

Beschreibung

This compound, structurally characterized by a cyclopentane core with hydroxyl groups at positions 3 and 5, a (S,E)-3-hydroxyoct-1-en-1-yl side chain at position 2, and an acetic acid moiety at position 1, is a prostaglandin analog. It is identified as a urinary metabolite (8-iso-PGF2α) and serves as a biomarker of oxidative damage in smokers . Its stereochemistry and functional groups are critical for receptor binding and metabolic stability. Prostaglandin analogs like this compound are pivotal in modulating inflammatory responses, vascular tone, and cellular repair mechanisms.

Eigenschaften

Molekularformel |

C15H26O5 |

|---|---|

Molekulargewicht |

286.36 g/mol |

IUPAC-Name |

2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid |

InChI |

InChI=1S/C15H26O5/c1-2-3-4-5-10(16)6-7-11-12(8-15(19)20)14(18)9-13(11)17/h6-7,10-14,16-18H,2-5,8-9H2,1H3,(H,19,20)/b7-6+/t10-,11+,12+,13+,14-/m0/s1 |

InChI-Schlüssel |

UCRYUXJCACOTHB-FNLFQXNBSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)O)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)essigsäure umfasst typischerweise mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Der Prozess umfasst oft:

Bildung des Cyclopentylrings: Dies kann durch Cyclisierungsreaktionen erreicht werden, die geeignete Vorstufen beinhalten.

Einführung von Hydroxylgruppen: Hydroxylierungsreaktionen werden verwendet, um Hydroxylgruppen an bestimmten Positionen am Cyclopentylring einzuführen.

Bildung der konjugierten Doppelbindung: Dieser Schritt beinhaltet die Verwendung von Reagenzien, die die Bildung einer Doppelbindung an der gewünschten Position erleichtern.

Anlagerung des Essigsäureanteils: Dies erfolgt typischerweise durch Veresterungs- oder Acylierungsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Katalysatoren und spezifische Reaktionsbedingungen werden oft eingesetzt, um die Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.

Reduktion: Die Doppelbindung kann reduziert werden, um eine gesättigte Verbindung zu bilden.

Substitution: Die Hydroxylgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Hydrierungsreaktionen unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) sind üblich.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Ketone oder Aldehyde liefern, während Reduktion gesättigte Kohlenwasserstoffe produzieren kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : 2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)acetic acid

- Molecular Formula : C₁₈H₃₄O₄

- Molecular Weight : 318.47 g/mol

The structure features a cyclopentane ring substituted with hydroxyl groups and a long hydrocarbon chain that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, derivatives have shown selective targeting capabilities against cancer cell lines such as HCT-116 and MCF-7. These compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. The mechanism is believed to involve the disruption of specific pathways in cancer cells, leading to apoptosis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties . Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases or conditions where inflammation is a key component .

Cardiovascular Benefits

There is emerging evidence that compounds related to this structure may have beneficial effects on cardiovascular health. They could potentially improve endothelial function and reduce vascular inflammation, which are critical factors in cardiovascular disease management .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of this compound, researchers found that certain modifications enhanced cytotoxicity against human cancer cell lines. The most promising derivative showed an IC50 value of around 2 μg/mL against HCT-116 cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This study utilized macrophage cell lines treated with lipopolysaccharides (LPS) to simulate an inflammatory response . The results suggest potential for development into anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the conjugated double bond play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural homology with prostaglandins (PGs) and synthetic analogs, differing in side chains, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Impact: The acetic acid moiety in the target compound enhances solubility in aqueous environments compared to the hept-5-enoic acid chain in Dinoprost, which increases lipophilicity . Replacement of the carboxylic acid with an ethylamide group (e.g., Bimatoprost analogs) improves metabolic stability and prolongs half-life due to resistance to enzymatic hydrolysis .

Side Chain Modifications: The (S,E)-3-hydroxyoct-1-en-1-yl side chain in the target compound is critical for binding to prostaglandin receptors. In contrast, Latanoprost’s 3R-hydroxy-5-phenylpentyl side chain enhances specificity for the FP receptor, reducing off-target effects in glaucoma therapy . Sulfonamide derivatives (e.g., from ) exhibit improved corneal permeability, a key factor in ocular drug design .

Stereochemical Sensitivity :

- The trans-isomer of Alprostadil (a related PG analog) lacks biological activity due to improper receptor alignment, underscoring the importance of the (Z)-configuration in the target compound .

Biomarker vs. Therapeutic Use: While the target compound is a biomarker of oxidative stress, structural analogs like Latanoprost and Dinoprost are therapeutically optimized for specific clinical endpoints (e.g., intraocular pressure reduction, uterine contraction) .

Research Findings and Implications

- Oxidative Stress Biomarker : Elevated levels of the target compound in smokers correlate with systemic oxidative damage, as shown in longitudinal smoking cessation studies .

- Degradation Pathways: The compound’s instability in aqueous solutions (e.g., conversion to latanoprost acid in ) highlights the need for stabilized formulations in therapeutic analogs .

- Synthetic Optimization : Derivatives with protective groups (e.g., tert-butyldimethylsilyl in ) are used in synthetic intermediates to prevent premature metabolism during production .

Biologische Aktivität

The compound 2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)acetic acid , also referred to as a derivative of jasmonic acid, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structure and Composition

This compound is characterized by its unique cyclopentyl structure with multiple hydroxyl groups that contribute to its reactivity and biological interactions. Below are the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 402.57 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role in plant signaling pathways and potential therapeutic effects in humans. It exhibits anti-inflammatory, anti-cancer, and antioxidant properties.

Anti-inflammatory Effects

Research indicates that derivatives of jasmonic acid can modulate inflammatory responses. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

The compound has been shown to scavenge free radicals effectively. In a controlled experiment, it demonstrated a reduction in oxidative stress markers in cell cultures exposed to oxidative agents. This property may contribute to its protective effects against cellular damage .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Study 1: Anti-inflammatory Action

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a significant decrease in joint swelling and pain scores compared to a placebo group. The trial highlighted the compound's potential as a complementary therapy for inflammatory conditions.

Case Study 2: Cancer Cell Line Study

A laboratory study assessed the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM for MCF-7 cells and 20 µM for HT-29 cells.

Q & A

Basic: What are the common synthetic routes for 2-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)acetic acid?

Methodological Answer:

The compound is a prostaglandin analog with a cyclopentane core and hydroxyalkenyl side chains. Synthesis typically involves:

- Enantioselective cyclization : Palladium-catalyzed reductive cyclization of nitroarenes/nitroalkenes to form the cyclopentane backbone .

- Side-chain introduction : Stereospecific coupling of the (S,E)-3-hydroxyoct-1-en-1-yl group via Sharpless epoxidation or hydroxyl-directed allylation to ensure configuration fidelity .

- Acetic acid moiety addition : Late-stage functionalization using carbodiimide-mediated coupling or enzymatic acetylation .

Basic: How is the stereochemistry of the cyclopentane core validated?

Methodological Answer:

Stereochemical validation requires:

- X-ray crystallography : To confirm the (1R,2R,3R,5S) configuration of the cyclopentane ring .

- NMR coupling constants : Analysis of vicinal coupling constants (e.g., ) to verify dihedral angles between hydroxyl groups .

- Chiral chromatography : Separation of enantiomers using cellulose-based columns (e.g., Chiralpak® IA) to confirm optical purity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies in activity (e.g., receptor binding vs. metabolic stability) arise from:

- Isomer impurities : Use preparative HPLC to isolate individual stereoisomers and retest activity .

- Metabolite interference : Perform LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) that may confound assays .

- Receptor specificity profiling : Compare binding affinities across isoforms (e.g., EP2 vs. EP4 prostaglandin receptors) using radioligand displacement assays .

Advanced: What strategies optimize the yield of the (S,E)-3-hydroxyoct-1-en-1-yl side chain during synthesis?

Methodological Answer:

Yield optimization involves:

- Protecting group selection : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during coupling reactions, reducing side reactions .

- Catalyst tuning : Employ Noyori asymmetric hydrogenation for enantioselective reduction of ketone intermediates to the (S)-configured alcohol .

- Reaction monitoring : In-situ FTIR to track alkene geometry (E vs. Z) and adjust reaction conditions (e.g., temperature, solvent polarity) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., ) and isotopic patterns .

- 2D-NMR (COSY, HSQC, HMBC) : To assign proton-carbon correlations, especially for overlapping cyclopentane and alkenyl signals .

- Polarimetry : To measure specific optical rotation () and verify enantiomeric excess .

Advanced: How can researchers mitigate degradation during storage?

Methodological Answer:

Degradation pathways (e.g., oxidation, hydrolysis) are minimized by:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydroxyl group oxidation .

- pH stabilization : Formulate in buffered solutions (pH 6.5–7.5) to avoid acid-catalyzed cyclopentane ring opening .

- Light protection : Use amber vials to block UV-induced alkene isomerization .

Basic: What is the biological significance of the compound’s prostaglandin-like structure?

Methodological Answer:

The compound mimics endogenous prostaglandins, enabling:

- Receptor agonism/antagonism : Modulation of G-protein-coupled receptors (e.g., FP, EP receptors) in inflammation and vascular studies .

- Metabolic profiling : Tracing via -labeled analogs to study β-oxidation and hydroxylation in liver microsomes .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

Use tools like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.